

Thermochemical Properties of 2,4,6,8,10-Pentaoxaundecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6,8,10-Pentaoxaundecane

Cat. No.: B599669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ether (PODE) family with the general formula $\text{CH}_3\text{O}(\text{CH}_2\text{O})_4\text{CH}_3$, is a compound of increasing interest, primarily as a promising oxygenated fuel additive. Its potential to reduce soot and other harmful emissions from diesel engines has driven research into its synthesis and physicochemical characteristics. A thorough understanding of its thermochemical properties is crucial for modeling its combustion behavior and optimizing its application. This technical guide provides a comprehensive overview of the available data on the thermochemical and physical properties of **2,4,6,8,10-Pentaoxaundecane**, details relevant experimental protocols, and illustrates key processes through diagrams.

Physicochemical and Thermochemical Data

Direct experimental thermochemical data for **2,4,6,8,10-Pentaoxaundecane**, such as the standard enthalpy of formation, standard entropy, and heat capacity, are not readily available in the public domain. This is common for larger molecules in a homologous series where experimental determination can be complex and costly. Consequently, computational methods, including Density Functional Theory (DFT) calculations and group additivity schemes, are the primary tools for estimating these properties for higher-order polyoxymethylene dimethyl ethers.^[1]

A recent study highlighted the limitations of existing group additivity schemes for accurately predicting the thermochemical properties of oxymethylene-ether-like species and proposed a new, more accurate scheme based on quantum chemical calculations.[\[1\]](#) This underscores the reliance on theoretical methods for obtaining reliable thermochemical data for compounds like **2,4,6,8,10-Pentaoxaundecane**.

While specific thermochemical values are not available, some fundamental physical properties have been reported.

Table 1: Physicochemical Properties of **2,4,6,8,10-Pentaoxaundecane**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ O ₅	[2]
Molecular Weight	166.17 g/mol	[2]
CAS Number	13352-75-5	[2]
Melting Point	-8 to -6.5 °C	[2]
Boiling Point	76-80 °C at 8 Torr	[2]
Density	1.0671 g/cm ³	[2]

For the broader class of polyoxymethylene dimethyl ethers (PODE_n), studies have shown that properties such as density, viscosity, flash point, and heat of fusion increase with the number of oxymethylene units (n).[\[3\]](#)

Experimental Protocols

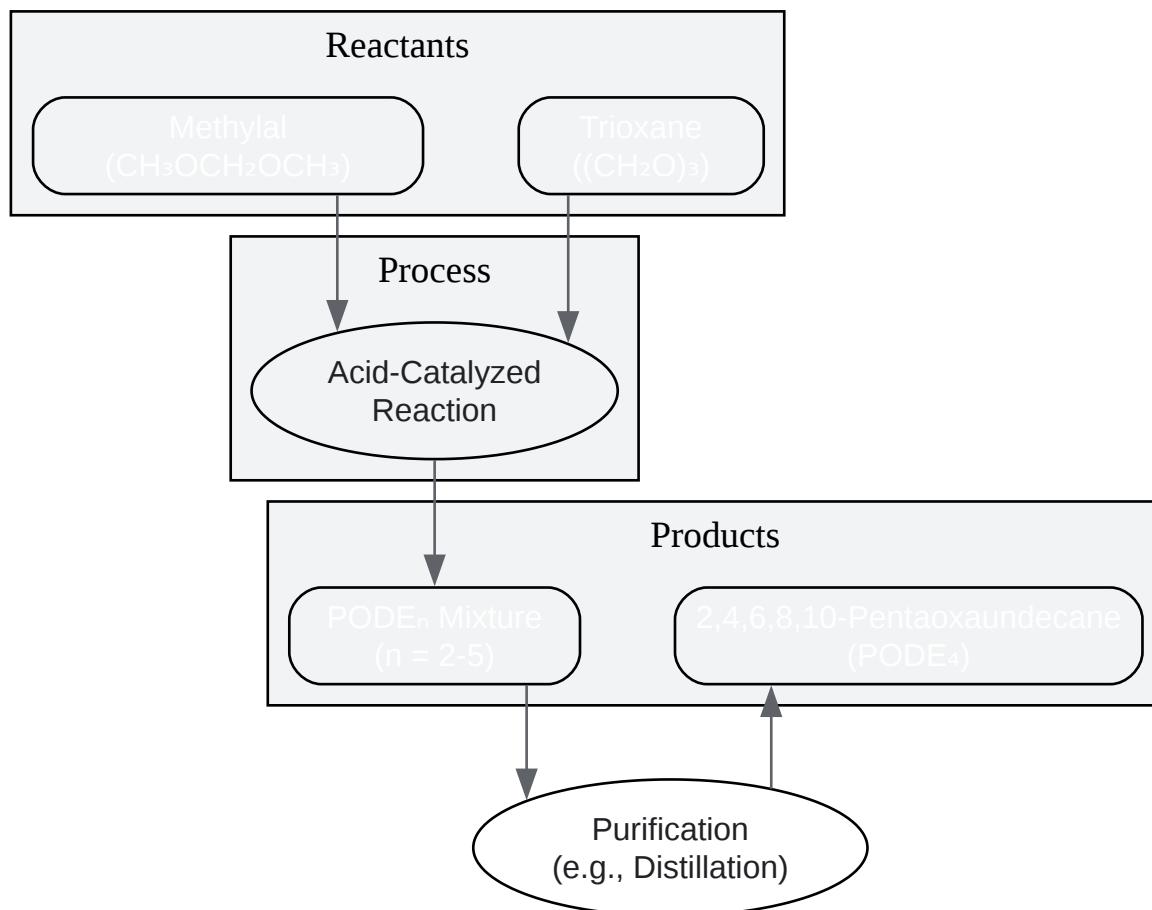
As direct experimental thermochemical data for **2,4,6,8,10-Pentaoxaundecane** is lacking, this section details a common experimental protocol for its synthesis. The synthesis of PODE_n, including the target compound (n=4), is typically achieved through the reaction of a compound providing the terminal methyl groups and one providing the intermediate oxymethylene units.[\[3\]](#)

Synthesis of Polyoxymethylene Dimethyl Ethers (PODE_n)

A prevalent method for synthesizing a mixture of PODE_n oligomers involves the reaction of methylal (dimethoxymethane, PODE_1) and trioxane (a cyclic trimer of formaldehyde) in the presence of an acidic catalyst.[3]

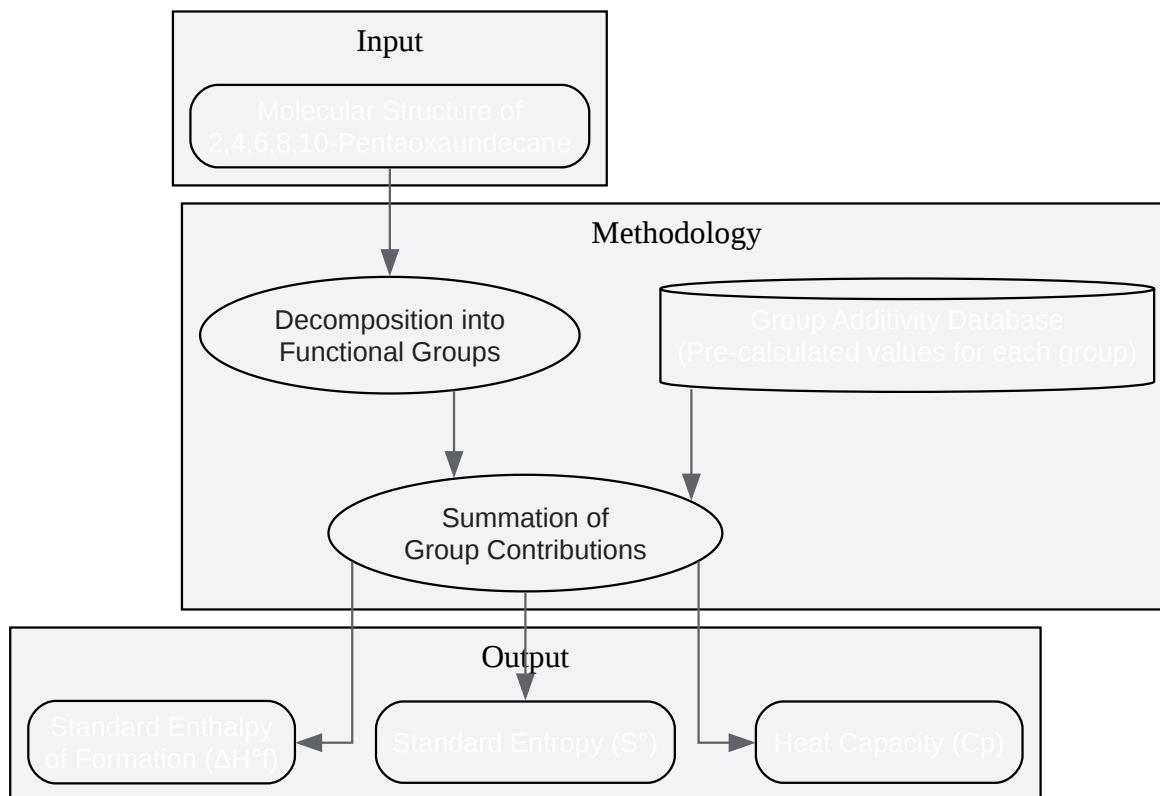
Materials and Reagents:

- Methylal ($\text{CH}_3\text{O}(\text{CH}_2\text{O})\text{CH}_3$)
- Trioxane ($(\text{CH}_2\text{O})_3$)
- Acidic Catalyst (e.g., solid acid catalyst)
- Solvent (if required)
- Apparatus for reaction under controlled temperature and pressure
- Purification system (e.g., distillation or chromatography) for separating the different PODE_n oligomers.


Procedure:

- Reaction Setup: The reactants, methylal and trioxane, are charged into a reactor along with the acidic catalyst. The molar ratio of the reactants can be adjusted to influence the chain length distribution of the resulting PODE_n mixture.
- Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the ring-opening of trioxane and the subsequent chain extension.
- Reaction Mechanism: The acidic catalyst protonates an oxygen atom in trioxane, initiating its ring-opening to form a reactive intermediate. This intermediate then reacts with methylal and growing PODE chains in a series of insertion and chain-growth steps.
- Product Separation and Purification: Following the reaction, the resulting mixture contains unreacted starting materials, the catalyst, and a distribution of PODE_n oligomers of varying chain lengths. The catalyst is first removed, typically by filtration. The different PODE_n fractions, including **2,4,6,8,10-Pentaoxaundecane** (PODE_4), are then separated and purified, often through fractional distillation or preparative chromatography.[3]

- Characterization: The identity and purity of the isolated **2,4,6,8,10-Pentaoxaundecane** are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).


Visualizations

Since **2,4,6,8,10-Pentaoxaundecane** is primarily a fuel component and not involved in biological signaling pathways, the following diagrams illustrate the synthesis process and a conceptual workflow for the computational estimation of its thermochemical properties.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,4,6,8,10-Pentaoxaundecane** from methylal and trioxane.

[Click to download full resolution via product page](#)

Caption: Workflow for estimating thermochemical properties via group additivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4,6,8,10-Pentaoxaundecane CAS#: 13352-75-5 [m.chemicalbook.com]

- 3. Synthesis and physicochemical characterization of polyoxymethylene dimethyl ethers [ccspublishing.org.cn]
- To cite this document: BenchChem. [Thermochemical Properties of 2,4,6,8,10-Pentaoxaundecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599669#thermochemical-properties-of-2-4-6-8-10-pentaoxaundecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com